molecular formula C22H18N2O3 B11112793 2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol

Cat. No.: B11112793
M. Wt: 358.4 g/mol
InChI Key: QXKYZORXPOJUTK-UHFFFAOYSA-N
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Description

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol typically involves the condensation of 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)benzaldehyde with 4-methylphenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of catalyst, temperature, and pressure conditions can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenolic groups can participate in hydrogen bonding and other interactions with proteins, affecting their function. The imine group can form covalent bonds with nucleophiles, leading to the modification of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methylphenol is unique due to its combination of a benzoxazole ring and phenolic groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C22H18N2O3/c1-13-3-6-19(25)15(9-13)12-23-16-5-7-20(26)17(11-16)22-24-18-10-14(2)4-8-21(18)27-22/h3-12,25-26H,1-2H3

InChI Key

QXKYZORXPOJUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

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